Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-
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Overview
Description
Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]- is a chemical compound with the molecular formula C10H7Br2N It is a derivative of benzonitrile, characterized by the presence of bromine atoms at specific positions on the benzene ring and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]- typically involves the bromination of benzonitrile derivatives. One common method includes the reaction of 2-(bromomethyl)benzonitrile with appropriate reagents under controlled conditions. For instance, the reaction with 2 H-tetrazole in the presence of potassium hydroxide (KOH) yields specific derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the bromine sites.
Condensation Reactions: It can also participate in condensation reactions, such as with homophthalic anhydride to yield complex heterocyclic compounds.
Common Reagents and Conditions:
Potassium Hydroxide (KOH): Used in base-promoted reactions.
Bromine: Employed in bromination reactions.
Solvents: Common solvents include dimethylformamide (DMF) and paraxylene.
Major Products:
4-[(2 H-tetrazol-2-yl)methyl]benzonitrile: Formed from substitution reactions.
6,11-dihydro-5 H-indeno[1,2-c]isoquinolin-5-one: Resulting from condensation reactions.
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including thienopyrimidoisoindolones.
Biology and Medicine:
Radioligand Development: It has been utilized in the synthesis of radioligands for imaging metabotropic glutamate 5 receptors in the brain.
Antimicrobial Agents: Derivatives have shown potential antimicrobial and pharmacological activities.
Industry:
Mechanism of Action
The mechanism of action for benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]- involves its interaction with specific molecular targets. For instance, in radioligand development, it binds to metabotropic glutamate 5 receptors, allowing for imaging and study of these receptors in neurological research. The compound’s bromine atoms and nitrile group play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
2-(Bromomethyl)benzonitrile: Shares a similar structure but lacks the propenyl group.
5-Bromo-2-methylbenzonitrile: Another derivative with a different substitution pattern.
2-Bromo-5-fluorobenzonitrile: Contains both bromine and fluorine substituents, offering different reactivity.
Uniqueness: Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications such as radioligand development and organic synthesis.
Properties
CAS No. |
506427-46-9 |
---|---|
Molecular Formula |
C11H9Br2N |
Molecular Weight |
315.00 g/mol |
IUPAC Name |
5-bromo-2-[2-(bromomethyl)prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C11H9Br2N/c1-8(6-12)4-9-2-3-11(13)5-10(9)7-14/h2-3,5H,1,4,6H2 |
InChI Key |
KOQNAXFXJUEFRK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Br)C#N)CBr |
Origin of Product |
United States |
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